molecular formula C17H21NO7S B15017591 pyridin-2-yl 2,3,4-tri-O-acetyl-6-deoxy-1-thiohexopyranoside

pyridin-2-yl 2,3,4-tri-O-acetyl-6-deoxy-1-thiohexopyranoside

Katalognummer: B15017591
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: XBKOQNIEZLQWIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridin-2-yl 2,3,4-tri-O-acetyl-6-deoxy-1-thiohexopyranoside: is a complex organic compound that features a pyridine ring attached to a hexopyranoside structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pyridin-2-yl 2,3,4-tri-O-acetyl-6-deoxy-1-thiohexopyranoside typically involves multiple steps. One common method includes the acetylation of a hexopyranoside derivative followed by the introduction of a pyridin-2-yl group. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The final step involves the thiolation of the hexopyranoside to introduce the thio group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Pyridin-2-yl 2,3,4-tri-O-acetyl-6-deoxy-1-thiohexopyranoside can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted hexopyranosides.

Wissenschaftliche Forschungsanwendungen

Pyridin-2-yl 2,3,4-tri-O-acetyl-6-deoxy-1-thiohexopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of pyridin-2-yl 2,3,4-tri-O-acetyl-6-deoxy-1-thiohexopyranoside involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the thio group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • Pyridin-2-yl 2,3,4-tri-O-acetyl-6-deoxy-1-thiohexofuranoside
  • Pyridin-2-yl 2,3,4-tri-O-acetyl-6-deoxy-1-thiohexopyranoside

Uniqueness: this compound is unique due to its specific combination of a pyridine ring and a thiohexopyranoside structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C17H21NO7S

Molekulargewicht

383.4 g/mol

IUPAC-Name

(4,5-diacetyloxy-2-methyl-6-pyridin-2-ylsulfanyloxan-3-yl) acetate

InChI

InChI=1S/C17H21NO7S/c1-9-14(23-10(2)19)15(24-11(3)20)16(25-12(4)21)17(22-9)26-13-7-5-6-8-18-13/h5-9,14-17H,1-4H3

InChI-Schlüssel

XBKOQNIEZLQWIR-UHFFFAOYSA-N

Kanonische SMILES

CC1C(C(C(C(O1)SC2=CC=CC=N2)OC(=O)C)OC(=O)C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.